BPI-9016M is a novel small-molecule inhibitor developed by Betta Pharmaceuticals Co., Ltd. in Hangzhou, China. It specifically targets both c-Met and AXL tyrosine kinases, which are implicated in various cancer pathways. The compound has been primarily studied for its potential in treating advanced non-small cell lung cancer (NSCLC) due to its ability to inhibit multiple kinases involved in tumor growth and metastasis .
BPI-9016M is classified as a dual inhibitor of receptor tyrosine kinases, particularly c-Met and AXL. These kinases play crucial roles in cell signaling related to proliferation, survival, and invasion of cancer cells. The development of BPI-9016M arises from the need for effective treatments against cancers that exhibit resistance to standard therapies, particularly in cases where c-Met and AXL are overexpressed .
The compound's synthesis has been optimized to enhance yield and reduce by-products, which is critical for large-scale production .
BPI-9016M's molecular structure features a complex arrangement that allows it to effectively bind to both c-Met and AXL receptors. The compound's chemical formula is C19H20ClN5O2S, indicating the presence of multiple functional groups that contribute to its inhibitory activity.
Key structural data includes:
The precise three-dimensional structure enhances its ability to fit into the active sites of the targeted kinases, thus blocking their activity .
BPI-9016M has shown significant activity in inhibiting various biochemical pathways associated with tumor growth. In vitro studies indicate that it can inhibit c-Met and AXL at low concentrations (IC50 values ranging from 5.3 μM to 27.1 μM), leading to reduced cell proliferation and migration in cancer models .
The compound primarily acts through:
These reactions highlight its potential as a therapeutic agent against cancers characterized by aberrant activation of c-Met or AXL signaling pathways .
The mechanism of action for BPI-9016M involves several steps:
In clinical trials, BPI-9016M demonstrated favorable pharmacokinetics with a half-life ranging from 8.8 to 21 hours, indicating sustained action against tumor cells over extended periods .
BPI-9016M exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate dosage forms and routes of administration in clinical settings .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: